molecular formula C23H16F3N3O2 B2742326 2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 898417-49-7

2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Cat. No.: B2742326
CAS No.: 898417-49-7
M. Wt: 423.395
InChI Key: IBQBCAYLGUAWNQ-UHFFFAOYSA-N
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Description

This compound belongs to the indolizine-carboxamide class, characterized by a bicyclic indolizine core substituted with amino, benzoyl, and carboxamide groups. The trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring in the carboxamide moiety distinguishes it from analogs. The -CF₃ group is a strong electron-withdrawing substituent, enhancing metabolic stability and influencing hydrophobic interactions in biological targets.

Properties

IUPAC Name

2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c24-23(25,26)15-10-4-5-11-16(15)28-22(31)18-17-12-6-7-13-29(17)20(19(18)27)21(30)14-8-2-1-3-9-14/h1-13H,27H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQBCAYLGUAWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives, it is likely that this compound exerts multiple effects at the molecular and cellular levels.

Biological Activity

2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a compound belonging to the indolizine family, which is recognized for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by the presence of a benzoyl group, a trifluoromethyl-substituted phenyl group, and an indolizine core, makes it an interesting subject for medicinal chemistry and pharmaceutical research.

  • Molecular Formula : C23H16F3N3O2
  • Molecular Weight : 423.4 g/mol
  • CAS Number : 898417-43-1
PropertyValue
Molecular FormulaC23H16F3N3O2
Molecular Weight423.4 g/mol
CAS Number898417-43-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting kinases or proteases involved in cell signaling pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and improve bioavailability.

Biological Activity

Recent research has highlighted several areas where this compound exhibits notable biological activity:

  • Anticancer Activity :
    • Studies have indicated that compounds within the indolizine class can exhibit cytotoxic effects against various cancer cell lines. For instance, preliminary tests showed that this compound could induce apoptosis in MDA-MB-231 breast cancer cells.
    • Case Study : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
  • Antimicrobial Properties :
    • Indolizines have been explored for their antimicrobial properties. In vitro assays indicated that this compound possesses moderate antibacterial activity against Gram-positive bacteria.
    • Research Findings : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be approximately 50 µg/mL.
  • Enzyme Inhibition :
    • The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. It shows promise in inhibiting certain kinases linked to cancer progression.
    • Mechanistic Insight : Molecular docking studies revealed that the compound binds effectively to the active site of target kinases, suggesting a competitive inhibition mechanism.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in MDA-MB-231
AntimicrobialMIC against S. aureus: 50 µg/mL
Enzyme InhibitionBinds to kinase active sites

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound shares a common indolizine-carboxamide scaffold with analogs, differing in substituents on the benzoyl group (position 3 of indolizine) and the phenyl ring (N-linked to the carboxamide). Key analogs include:

2-Amino-N-(2-Chlorophenyl)-3-(3-Nitrobenzoyl)Indolizine-1-Carboxamide () Benzoyl substituent: 3-Nitro (-NO₂) group (electron-withdrawing). Phenyl substituent: 2-Chloro (-Cl) group (moderately electron-withdrawing).

2-Amino-N-(2-Chlorophenyl)-3-(4-Methoxybenzoyl)Indolizine-1-Carboxamide () Benzoyl substituent: 4-Methoxy (-OCH₃) group (electron-donating). Phenyl substituent: 2-Chloro (-Cl).

2-Amino-N-(4-Ethylphenyl)-3-(3-Nitrobenzoyl)Indolizine-1-Carboxamide () Benzoyl substituent: 3-Nitro (-NO₂). Phenyl substituent: 4-Ethyl (-CH₂CH₃) group (electron-donating).

Physicochemical Properties

A comparative analysis of molecular weight, solubility, and electronic effects is summarized below:

Compound Name (Reference) Benzoyl Substituent Phenyl Substituent Molecular Weight LogP (Predicted) Key Electronic Effects
Target Compound H (Benzoyl) 2-CF₃ ~434.3* ~3.8† Strong -I (CF₃)
2-Chlorophenyl-3-Nitrobenzoyl () 3-NO₂ 2-Cl ~419.9‡ ~3.5 -I (NO₂, Cl)
2-Chlorophenyl-4-Methoxybenzoyl () 4-OCH₃ 2-Cl 419.87 ~2.9 +M (OCH₃), -I (Cl)
4-Ethylphenyl-3-Nitrobenzoyl () 3-NO₂ 4-CH₂CH₃ 428.44 ~4.0 +I (CH₂CH₃), -I (NO₂)

*Estimated based on molecular formula (C₂₃H₁₆F₃N₃O₂).
†Predicted using fragment-based methods (e.g., XLogP3).
‡Derived from ’s analog (C₂₃H₁₈ClN₃O₃ = 419.87) adjusted for nitro group.

Key Observations:
  • Hydrophobicity : The -CF₃ group increases LogP compared to -Cl or -OCH₃, suggesting improved membrane permeability.
  • Steric Effects : The bulky -CF₃ group may hinder rotational freedom compared to smaller substituents like -Cl or -CH₂CH₃.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Indolizine Core Formation : Cyclization of pyridine derivatives with α,β-unsaturated carbonyl compounds under palladium or copper catalysis in an inert atmosphere .
  • Functionalization : The amino group is introduced via nucleophilic substitution using protected amines, while the carboxamide moiety is formed via coupling agents like EDCI or DCC .
  • Benzoylation : Electrophilic aromatic substitution with benzoyl chloride derivatives under acidic/basic conditions .
    • Purification : Recrystallization or column chromatography is critical for isolating high-purity products .

Q. How is structural confirmation achieved for this compound?

  • Analytical Techniques :

  • Spectroscopy : 1^1H NMR and 13^{13}C NMR confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, essential for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scalable research applications?

  • Catalyst Screening : Test Pd vs. Cu catalysts for indolizine cyclization; Cu often reduces cost but may lower yield .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve coupling efficiency, while toluene enhances benzoylation regioselectivity .
  • Continuous Flow Reactors : Improve reaction consistency and scalability compared to batch methods .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer Potential : MTT assay for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values compared to controls .
  • Target Engagement : Fluorescence polarization assays to measure binding affinity to enzymes like kinases or proteases .

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact biological activity?

  • SAR Studies :

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
  • Benzoyl vs. Chlorobenzoyl : Chlorine substitution increases electrophilicity, potentially enhancing antimicrobial activity but raising toxicity risks .
    • Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding modes .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Orthogonal Assays : Validate findings using alternative methods (e.g., Western blotting alongside MTT assays) .

Q. What mechanistic insights exist for oxidation/reduction reactions of this compound?

  • Oxidation : The amino group can form nitroso intermediates with H2_2O2_2, which may act as prodrugs in targeted therapies .
  • Reduction : LiAlH4_4 reduces the benzoyl carbonyl to a benzyl alcohol, altering solubility and bioactivity .
  • Analytical Validation : Monitor reaction pathways using TLC or HPLC with UV/fluorescence detection .

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